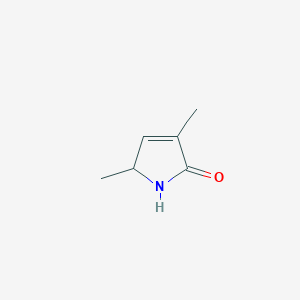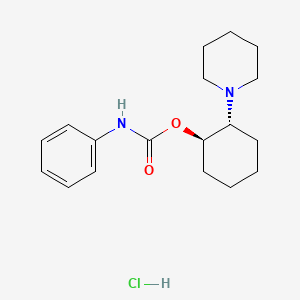
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a cyclohexyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- typically involves the reaction of phenyl isocyanate with 2-(1-piperidinyl)cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce cyclohexyl amines.
科学的研究の応用
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl ester: A simpler analog with similar functional groups.
2-(1-Piperidinyl)cyclohexanol: Shares the piperidine and cyclohexyl moieties.
Phenyl isocyanate: A precursor used in the synthesis of the compound.
Uniqueness
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
特性
CAS番号 |
38198-28-6 |
|---|---|
分子式 |
C18H27ClN2O2 |
分子量 |
338.9 g/mol |
IUPAC名 |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(19-15-9-3-1-4-10-15)22-17-12-6-5-11-16(17)20-13-7-2-8-14-20;/h1,3-4,9-10,16-17H,2,5-8,11-14H2,(H,19,21);1H/t16-,17-;/m1./s1 |
InChIキー |
DZNIIVHBSXUVDJ-GBNZRNLASA-N |
異性体SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2OC(=O)NC3=CC=CC=C3.Cl |
正規SMILES |
C1CCN(CC1)C2CCCCC2OC(=O)NC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






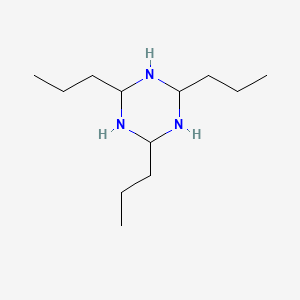

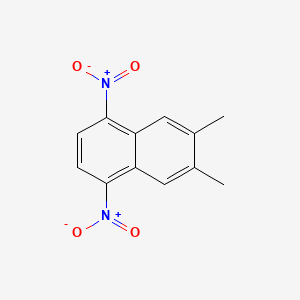
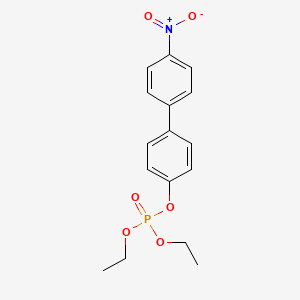
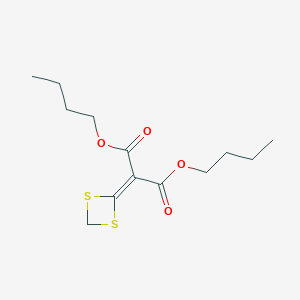

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
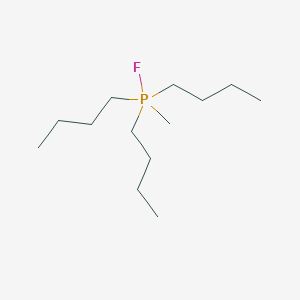
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
